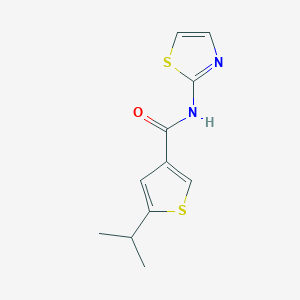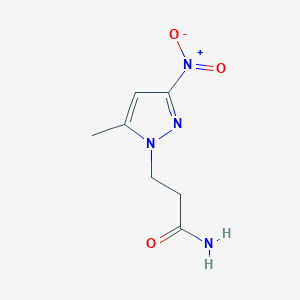
3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide
Vue d'ensemble
Description
3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide, also known as CLIMB, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties.
Mécanisme D'action
3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide acts as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the brain. By inhibiting FAAH, 3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide increases the levels of endocannabinoids, which are known to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide has been shown to reduce anxiety-like behavior in animal models, and to improve symptoms of depression in rodents. It has also been found to have anti-inflammatory effects, and to reduce oxidative stress in the brain. However, the exact biochemical and physiological effects of 3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide in lab experiments is its selectivity for FAAH, which allows for more precise targeting of the endocannabinoid system. However, 3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide is a relatively new compound, and its long-term effects on the body are not yet fully understood. Additionally, its high lipophilicity can make it difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide. One area of interest is its potential use in treating PTSD, as it has been shown to reduce fear-related behavior in animal models. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide, and to determine its safety and efficacy for use in humans. Finally, the development of new analogs of 3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide with improved solubility and selectivity could be a promising area of research.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have anxiolytic and antidepressant properties, and has been used to study the role of the endocannabinoid system in anxiety and depression. 3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide has also been used to investigate the effects of stress on the brain, and its potential use in treating post-traumatic stress disorder (PTSD).
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-15-19(20(24-26-15)17-12-5-6-13-18(17)22)21(25)23-14-8-7-11-16-9-3-2-4-10-16/h2-6,9-10,12-13H,7-8,11,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLBGQYZBOWXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(1-naphthyl)-1-piperazinyl]-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4790866.png)
![N-[2-(acetylamino)phenyl]-2-(2-bromo-4-tert-butylphenoxy)acetamide](/img/structure/B4790871.png)
![(3aR,7aS)-2-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4790872.png)
![2-methyl-4-(1-piperidinyl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B4790873.png)
methanone](/img/structure/B4790880.png)
![ethyl 6-(4-chlorophenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4790885.png)


![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4790948.png)
![9-methyl-3-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4790950.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4790953.png)
![2-(2-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4790965.png)